Oxolamine

Descripción general

Descripción

Oxolamine es un compuesto conocido por sus propiedades antitusivas (supresoras de la tos) y antiinflamatorias. Se utiliza principalmente para tratar afecciones como faringitis, traqueítis, bronquitis, bronquiectasias y tos ferina . This compound está disponible como un medicamento genérico en muchas jurisdicciones y se comercializa internacionalmente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de oxolamine implica la formación de un anillo de 1,2,4-oxadiazol. Un método común incluye la reacción de dietilamina con ácido 3-fenil-1,2,4-oxadiazol-5-carboxílico . Las condiciones de reacción típicamente involucran el uso de un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo para facilitar la formación del anillo de oxadiazol.

Métodos de Producción Industrial

En entornos industriales, la this compound a menudo se produce en forma de jarabe. El método de preparación implica disolver this compound en agua, seguido de la adición de citrato, metilparabeno, amarillo de gardenia y esencia de naranja. Luego, la mezcla se agita y se calienta para obtener el producto final .

Análisis De Reacciones Químicas

Acylation Reactions

The tertiary amine group in oxolamine undergoes acylation with reactive electrophiles like acid chlorides and anhydrides. This reaction is critical for modifying its pharmacological properties:

Mechanistic Insight : The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by deprotonation. Steric hindrance from the diethyl groups reduces reaction rates compared to primary amines .

Oxidation Reactions

The 1,2,4-oxadiazole ring exhibits stability toward mild oxidants but undergoes ring-opening under strong oxidative conditions:

Key Finding : Oxidation preferentially targets the oxadiazole ring’s N–O bond, leading to intermediates that decompose into carboxylic acids or ketones .

Reduction Reactions

The oxadiazole ring resists catalytic hydrogenation but reacts with strong reducing agents:

| Reducing Agent | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Amine-linked cyclopentane derivative | 45 | |

| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction to dihydrooxadiazole | 30 |

Mechanistic Pathway : LiAlH₄ induces ring-opening via hydride attack at the electron-deficient C3 position, followed by rearrangement .

Nucleophilic Substitution

Halogenated oxadiazole derivatives of this compound (e.g., 5-bromo variants) undergo nucleophilic substitution:

| Nucleophile | Conditions | Product | Rate (k, s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 60°C | 5-Piperidinyl oxadiazole derivative | 2.1 × 10⁻³ | |

| Sodium methoxide | MeOH, reflux | 5-Methoxy oxadiazole derivative | 1.8 × 10⁻³ |

Steric Effects : Bulky substituents at C3 (e.g., phenyl) slow substitution rates due to hindered access to C5 .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

| Dienophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Acetonitrile oxide | Toluene, 110°C | Bicyclic 1,2,4-oxadiazole derivative | >90% C5-adduct |

Thermodynamic Control : Reactions favor adducts where the electron-withdrawing oxadiazole ring stabilizes the transition state .

Acid/Base-Mediated Hydrolysis

The oxadiazole ring hydrolyzes under extreme pH conditions:

| Conditions | Major Product(s) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 6M HCl, reflux | Phenylacetic acid derivatives | 2.5 h | |

| 5M NaOH, 70°C | Ammonia and glyoxylic acid byproducts | 4.8 h |

Stability Note : this compound’s phosphate salt formulation enhances aqueous stability compared to the free base .

Critical Research Findings

-

Ring Stability : The 1,2,4-oxadiazole ring’s lower aromaticity (vs. 1,3,4-isomers) increases susceptibility to electrophilic and nucleophilic attacks .

-

Pharmacological Impact : Acylation at the amine group significantly alters bioavailability, as demonstrated in pharmacokinetic studies .

-

Synthetic Utility : this compound serves as a precursor for bioactive oxadiazole derivatives via post-functionalization .

Aplicaciones Científicas De Investigación

Oxolamine (3-phenyl-5β-diethylaminoethyl-1,2,4-oxadiazole) is a compound with several pharmacological properties, including antitussive, analgesic-anti-inflammatory, local anesthetic, and antispasmodic effects . Research indicates that this compound has low acute and chronic toxicities . Angelini Pharma has discovered and developed this compound and other innovative molecules .

Antitussive Applications

This compound has a significant inhibitory effect on cough caused by inhaling irritating gases . Its mechanism of action involves suppressing lung and bronchial receptors, providing a peripheral antitussive effect . Clinical therapeutic effects have been favorable . Unlike many cough medicines that contain codeine, this compound citrate does not cause tolerance or addiction with long-term use . The syrup form of this compound citrate adheres to the pharyngeal mucous membrane, which weakens the stimulating effect on the membrane, and its sweet taste makes it popular for children . Studies suggest that the antitussive activity of this compound is more apparent when there is a diffuse stimulation of the bronchial tree rather than with electrical stimulation of the superior laryngeal nerve, suggesting a predominantly peripheral mechanism of action .

A study investigated the effect of this compound on cough sensitivity in COPD (Chronic Obstructive Pulmonary Disease) patients .

Antitumor Activity

This compound citrate has demonstrated antitumor activity in experiments using MDA-MB-231 cells . Treatment with 10μM and 20uM of this compound citrate significantly decreased cell invasion and metastasis . The study indicated that this compound citrate can effectively inhibit the invasion and metastasis of MDA-MB-231 cells . The study also found that with increasing concentrations of this compound citrate, p62 was significantly up-regulated, and LC3II was significantly down-regulated, suggesting that this compound citrate may inhibit the autophagy level of MDA-MB-23 cells . Additionally, the expressions of p-AKT and PARP were significantly down-regulated, indicating that this compound inhibited the apoptosis of MDA-MB-23 cells by inhibiting the AKT pathway . HK2 expression was also gradually down-regulated with increasing concentrations of this compound, suggesting that this compound may inhibit the utilization of glucose by cells, thereby inhibiting the energy metabolism of cells and, as a result, inhibiting cell viability .

Other Applications

This compound possesses analgesic-anti-inflammatory, local anesthetic, and antispasmodic properties . this compound inhibits the formation of N-acetylneuraminic acid, an early warning signal of inflammation .

Pharmaceutical Dosage and Quality Control

Mecanismo De Acción

Oxolamine ejerce sus efectos principalmente a través de sus propiedades antiinflamatorias y antitusivas. Reduce la irritación de los receptores nerviosos en el tracto respiratorio, lo que suprime la tos . Los objetivos moleculares incluyen los receptores nerviosos en el tracto respiratorio, y las vías involucradas están relacionadas con la inhibición de los mediadores inflamatorios .

Comparación Con Compuestos Similares

Compuestos Similares

Butalamine: Se utiliza en el tratamiento de afecciones respiratorias y tiene propiedades antiinflamatorias similares.

Pleconaril: Un compuesto antiviral con similitudes estructurales con oxolamine.

Singularidad de this compound

This compound es única debido a su doble acción como agente antitusivo y antiinflamatorio. A diferencia de otros compuestos, no causa tolerancia ni adicción, lo que la hace adecuada para uso a largo plazo .

Actividad Biológica

Oxolamine, a compound primarily recognized for its antitussive properties, has been the subject of various studies exploring its biological activity. This article delves into the pharmacological effects, mechanisms of action, and associated case studies highlighting both therapeutic benefits and adverse effects.

Overview of this compound

- Chemical Structure : this compound is classified as a small molecule and is often used in combination with other medications to treat cough and upper respiratory tract inflammation.

- Market Status : While it is not approved in the United States, it is available in several countries, including New Zealand and Taiwan, indicating its relevance in treating respiratory conditions .

Pharmacological Properties

1. Antitussive Activity

- This compound acts as a cough suppressant, effectively reducing coughing episodes associated with respiratory tract infections. It is commonly combined with other agents like acetaminophen and chlorpheniramine to enhance its efficacy .

2. Anti-inflammatory Effects

- Research indicates that this compound exhibits anti-inflammatory properties, which may contribute to its effectiveness in treating upper respiratory conditions .

This compound's mechanism involves the modulation of neurotransmitter activity in the central nervous system. It influences pathways related to cough reflex suppression, although detailed molecular pathways remain less explored compared to other antitussive agents.

Case Studies and Reports

1. Hallucinations in Children

- A significant concern regarding this compound is its potential side effect profile. Reports from Australia, Belgium, and the Netherlands have linked this compound-citrate cough mixtures to hallucinations in children under ten years old. This raises questions about dosage safety and the need for careful monitoring in pediatric populations .

2. Efficacy in Cough Management

Research Findings

A review of literature reveals varying degrees of biological activity associated with this compound:

Propiedades

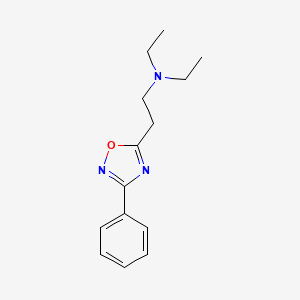

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCHQQSVJAAUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1219-20-1 (mono-hydrochloride), 1949-20-8 (citrate) | |

| Record name | Oxolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023403 | |

| Record name | Oxolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-14-8 | |

| Record name | Oxolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxolamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90BEA145GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxolamine?

A1: While the exact mechanism remains unclear, studies suggest this compound's antitussive activity stems primarily from a peripheral action, possibly by affecting sensory receptors in the bronchial tree rather than central nervous system suppression. []

Q2: Does this compound possess other pharmacological activities besides cough suppression?

A2: Yes, research indicates this compound exhibits analgesic, anti-inflammatory, local anesthetic, and antispasmodic properties. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.

Q3: How stable is this compound citrate in different oral liquid preparations?

A3: A study investigating cefditoren stability found this compound citrate, in the form of Pebron® syrup, provided varying cefditoren stability depending on storage temperature. At 25°C, stability persisted for 7 days, while at 4°C, it lasted 45 days. []

Q4: Does current research suggest any catalytic properties or applications for this compound?

A4: Current research primarily focuses on this compound's pharmacological properties, particularly its antitussive activity. There is limited information available regarding catalytic properties or applications in the provided papers.

Q5: Have any computational studies been conducted on this compound and its interactions with biological targets?

A5: While the provided papers do not detail specific computational studies on this compound, one study utilizes an in-silico simulated interaction approach to investigate the potential of pleconaril, another 1,2,4-oxadiazole antiviral drug, with SARS-COV-2 proteins. [] This highlights the potential application of computational methods in understanding this compound's interactions with biological targets.

Q6: Is there information on how modifications to the this compound structure affect its activity or potency?

A6: The provided papers mainly focus on analytical methods and clinical observations rather than SAR studies. Further research is needed to understand how structural modifications impact this compound's pharmacological profile.

Q7: Have sustained-release formulations of this compound citrate been developed?

A7: Yes, research demonstrates the development of sustained-release this compound citrate tablets using microencapsulation techniques. This formulation aimed to prolong drug release, potentially improving patient compliance and reducing side effects. []

Q8: Does this compound exhibit any gender-specific pharmacokinetic interactions?

A8: Research in rats showed a significant increase in the area under the curve (AUC) of oral warfarin when co-administered with this compound in males, but not in females. This difference is attributed to this compound's inhibition of CYP2B1, a male-dominant cytochrome P450 enzyme involved in warfarin metabolism. []

Q9: What in vivo studies have been conducted to evaluate the efficacy of this compound as an antitussive?

A9: One study investigated the effect of this compound syrup on cough sensitivity in patients with Chronic Obstructive Pulmonary Disease (COPD) using capsaicin challenge. [] Further research is needed to determine its effectiveness compared to other antitussives.

Q10: Are there any studies comparing the efficacy of this compound to other cough suppressants?

A10: A clinical trial compared the efficacy of guacetisal and this compound phosphate in treating chronic obstructive bronchopathy. The results indicated superior activity for guacetisal. []

Q11: Are there known cases of resistance developing to this compound's antitussive effects?

A11: The provided papers do not mention any specific cases of resistance developing to this compound.

Q12: What are the known toxicological effects of this compound?

A12: While considered relatively safe, this compound has been associated with hallucinations in children under ten years old, potentially linked to inappropriate dosing. [] One study suggested its acute and chronic toxicity is low with minimal side effects in experimental settings. []

Q13: Have any targeted drug delivery strategies been explored for this compound?

A13: The provided papers mainly focus on conventional formulations of this compound citrate, such as syrups and tablets. Targeted drug delivery approaches are not specifically discussed.

Q14: What analytical methods are commonly employed for the detection and quantification of this compound citrate?

A14: Several studies utilize UV spectrophotometry for this compound citrate determination. [, , , , , , , , ] Additionally, high-performance liquid chromatography (HPLC) coupled with PDA or MS/MS is employed for analyzing this compound citrate in various formulations. [, , , ] One study specifically utilizes LC-MS/MS for quantifying this compound phosphate in human plasma. []

Q15: Do the provided papers discuss the environmental impact or degradation of this compound?

A15: The provided papers primarily focus on the pharmaceutical aspects of this compound and do not address its environmental impact or degradation.

Q16: What is known about the dissolution properties of this compound citrate tablets?

A16: One study investigated the dissolution profile of 100mg this compound citrate tablets in 0.01N HCl and phosphate buffer using a USPXXI paddle method. The study found satisfactory drug release under these conditions. []

Q17: How have the analytical methods used to quantify this compound been validated?

A17: Several studies highlight the validation of their analytical methods according to ICH guidelines, ensuring accuracy, precision, and specificity. [, , , , , , , ] Parameters like linearity, accuracy, precision, robustness, and solution stability are commonly assessed.

Q18: What quality control measures are typically employed during the development and manufacturing of this compound formulations?

A18: While specific quality control procedures are not explicitly detailed, the use of validated analytical methods and adherence to ICH guidelines during method development and validation suggest a strong emphasis on quality control throughout the development and manufacturing processes. [, , , , , , , ]

Q19: Does this compound induce any significant immunological responses?

A19: The provided papers primarily focus on other aspects of this compound and do not provide information about its potential immunogenicity.

Q20: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A20: While the provided research does not extensively explore these interactions, one study shows that this compound inhibits CYP2B1 activity in male rats, suggesting a potential for drug-metabolizing enzyme interactions. [] Further research is needed to comprehensively understand the extent and clinical significance of these interactions.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: The provided research does not specifically address the biocompatibility or biodegradability of this compound. Further studies are needed to investigate these aspects.

Q22: Do the provided papers discuss any specific strategies for recycling or waste management related to this compound?

A22: The provided research primarily focuses on the pharmaceutical aspects of this compound and does not delve into recycling or waste management strategies.

Q23: What research infrastructure and resources are crucial for advancing our understanding of this compound?

A23: Advancing our understanding of this compound necessitates a multidisciplinary approach involving:

Q24: What are some of the historical milestones in this compound research?

A24: The provided papers highlight several milestones, including:

- Early research demonstrating this compound's antitussive activity and exploring its other pharmacological properties. []

- Development and evaluation of sustained-release formulations to improve patient compliance and minimize side effects. []

- Investigations into potential drug interactions and gender-specific pharmacokinetic profiles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.